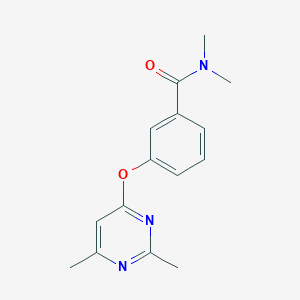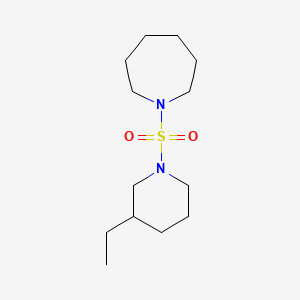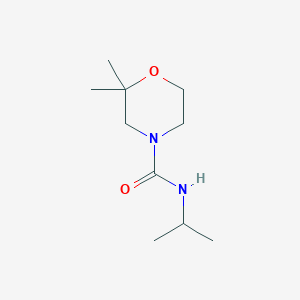![molecular formula C15H17NO2 B7558803 2-[(4-Phenoxyphenyl)methylamino]ethanol](/img/structure/B7558803.png)
2-[(4-Phenoxyphenyl)methylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Phenoxyphenyl)methylamino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research due to its ability to selectively stimulate beta-2 adrenergic receptors. The compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology.
作用机制
The mechanism of action of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the selective activation of beta-2 adrenergic receptors. The compound binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate, and increased metabolic rate. The compound also has anti-inflammatory effects and can modulate immune function.
Biochemical and Physiological Effects:
2-[(4-Phenoxyphenyl)methylamino]ethanol has a wide range of biochemical and physiological effects. The compound can increase heart rate, respiratory rate, and metabolic rate. It also has bronchodilatory effects and can relax smooth muscle cells in the airways. The compound can also modulate immune function and has anti-inflammatory effects. In addition, it can increase glucose uptake and metabolism in skeletal muscle cells.
实验室实验的优点和局限性
One of the main advantages of using 2-[(4-Phenoxyphenyl)methylamino]ethanol in lab experiments is its selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic agonists on various physiological processes. The compound is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using the compound is its potential for off-target effects. The compound can also have variable effects depending on the experimental conditions and the cell type being studied.
未来方向
There are several future directions for research involving 2-[(4-Phenoxyphenyl)methylamino]ethanol. One area of research is the development of more selective beta-2 adrenergic agonists with fewer off-target effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of the compound. The compound may also have potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Finally, the compound may have potential applications in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease.
合成方法
The synthesis of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the reaction of 4-phenoxybenzyl chloride with 2-aminoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.
科学研究应用
2-[(4-Phenoxyphenyl)methylamino]ethanol is widely used in scientific research as a selective beta-2 adrenergic receptor agonist. It has a wide range of applications in various fields, including biochemistry, pharmacology, and physiology. The compound is commonly used to study the role of beta-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and respiratory function. It is also used to investigate the molecular mechanisms underlying the effects of beta-adrenergic agonists on cellular signaling pathways.
属性
IUPAC Name |
2-[(4-phenoxyphenyl)methylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-11-10-16-12-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPGNLVWWRYZTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Phenoxyphenyl)methylamino]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)




![3-Bromo-5-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B7558816.png)
![5-[(2,6-Dimethylpyrimidin-4-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7558822.png)